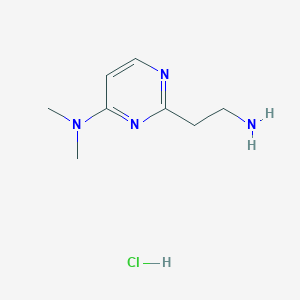![molecular formula C15H17ClN2O4S B12626036 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyethyl group, an amino group, and a chlorothiophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenol. This intermediate can be synthesized through a nucleophilic substitution reaction between 5-chlorothiophene-2-methanol and 2-amino-4-hydroxyphenol under basic conditions.
Carbamate Formation: The intermediate is then reacted with 2-methoxyethyl isocyanate to form the final product, this compound. This step typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (e.g., halides, amines); reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate
- 2-methoxyethyl N-[2-amino-4-[(5-bromothiophen-2-yl)methoxy]phenyl]carbamate
- 2-methoxyethyl N-[2-amino-4-[(5-fluorothiophen-2-yl)methoxy]phenyl]carbamate
Uniqueness
This compound is unique due to the presence of the chlorothiophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H17ClN2O4S |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C15H17ClN2O4S/c1-20-6-7-21-15(19)18-13-4-2-10(8-12(13)17)22-9-11-3-5-14(16)23-11/h2-5,8H,6-7,9,17H2,1H3,(H,18,19) |
Clé InChI |
YWOBLBVCHCMSHV-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(S2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide](/img/structure/B12625953.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)

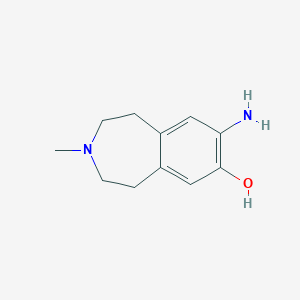

![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)
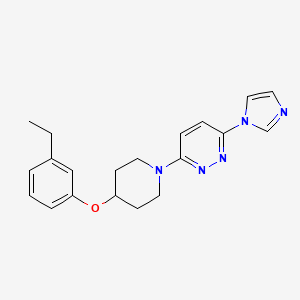


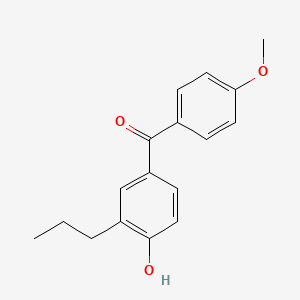
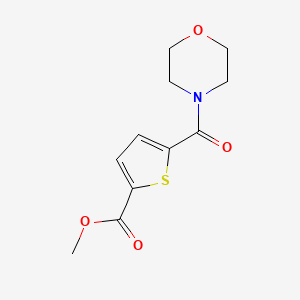
![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
